(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC13419442
InChI: InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6+
SMILES: CC1=NN(C=C1C(=NO)C(F)F)C
Molecular Formula: C7H9F2N3O
Molecular Weight: 189.16 g/mol

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

CAS No.:

Cat. No.: VC13419442

Molecular Formula: C7H9F2N3O

Molecular Weight: 189.16 g/mol

* For research use only. Not for human or veterinary use.

(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime -

Specification

Molecular Formula C7H9F2N3O
Molecular Weight 189.16 g/mol
IUPAC Name (NE)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine
Standard InChI InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6+
Standard InChI Key DIIWCRIQJXTOEN-IZZDOVSWSA-N
Isomeric SMILES CC1=NN(C=C1/C(=N\O)/C(F)F)C
SMILES CC1=NN(C=C1C(=NO)C(F)F)C
Canonical SMILES CC1=NN(C=C1C(=NO)C(F)F)C

Introduction

Structural Details

  • IUPAC Name: (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime

  • Molecular Formula: C7H9F2N3O

  • Functional Groups:

    • Pyrazole ring: A five-membered aromatic heterocycle containing two nitrogen atoms.

    • Oxime group: A functional group (-C=NOH) attached to the ethanone.

    • Difluoromethyl group: Two fluorine atoms bonded to the same carbon atom.

General Approach

The synthesis of compounds like (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime typically involves:

  • Formation of the Pyrazole Core:

    • Pyrazoles are synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    • For this compound, methyl groups are introduced at positions 1 and 3 of the pyrazole ring.

  • Introduction of Difluoroethanone:

    • The difluoroethanone moiety is added via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST).

  • Oxime Formation:

    • The oxime group is introduced by reacting the ketone (difluoroethanone) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine).

Pharmaceutical Relevance

The combination of a pyrazole core and fluorinated functional groups often imparts biological activity. Similar compounds have been investigated for:

  • Anti-inflammatory properties: Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes.

  • Anticancer activity: Fluorinated compounds often exhibit enhanced metabolic stability and target specificity.

  • Antimicrobial activity: The oxime group may contribute to interactions with bacterial enzymes.

Material Science

Due to its fluorinated structure, this compound could be explored for applications in materials requiring high thermal stability or hydrophobicity.

Spectroscopic Techniques

To confirm the structure of this compound:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H-NMR): Signals from methyl groups on the pyrazole ring and oxime proton.

    • Carbon (13^{13}C-NMR): Peaks corresponding to the difluoromethyl carbon and aromatic carbons.

  • Infrared Spectroscopy (IR):

    • Characteristic absorption bands for C=N (oxime) and C-F bonds.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming the molecular weight.

Crystallography

Single-crystal X-ray diffraction can provide precise bond lengths and angles within the pyrazole ring and oxime group.

Comparative Analysis with Related Compounds

Property(1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oximeRelated Pyrazole Derivatives
Functional GroupsOxime, DifluoromethylKetones, Amides
Biological Activity PotentialAnti-inflammatory, AnticancerVaries
StabilityHigh due to fluorinationModerate

Research Directions

Further exploration of this compound could include:

  • In Silico Studies: Molecular docking to predict interactions with biological targets.

  • Biological Testing: Screening for anti-inflammatory or anticancer activities.

  • Derivatization: Modifying substituents on the pyrazole ring or oxime group to optimize activity.

By synthesizing analogs with varying substitutions, researchers can better understand structure-activity relationships (SARs) for this class of compounds.

This comprehensive profile highlights the significance of (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime as a promising candidate for further research in pharmaceuticals and materials science.

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